molecular formula C11H23N3O B2729739 N-[3-(dimethylamino)propyl]piperidine-4-carboxamide CAS No. 91250-16-7

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide

Cat. No. B2729739
CAS RN: 91250-16-7
M. Wt: 213.325
InChI Key: IYOJOIMVFKLABR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide, also known as DMAP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMAP is a tertiary amine that contains a piperidine ring and a carboxamide group. It is widely used in organic chemistry as a catalyst and a reagent. In recent years, DMAP has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(dimethylamino)propyl]piperidine-4-carboxamide, focusing on six unique fields:

Antimicrobial Agents

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound is particularly effective against gram-positive bacteria, making it a valuable candidate for developing new antibiotics .

Drug Delivery Systems

This compound is also being explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs. Additionally, its pH-sensitive properties make it suitable for targeted drug release in specific areas of the body, such as the acidic environment of tumors .

Polymer Synthesis

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide is used in the synthesis of polymers with unique properties. For instance, it can be polymerized to form hydrogels with improved mechanical strength and antimicrobial properties. These hydrogels are useful in various applications, including wound dressings and tissue engineering .

Catalysis

In the field of catalysis, this compound serves as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including hydrogenation and oxidation processes. The presence of the dimethylamino group enhances the electron-donating ability of the ligand, improving the efficiency of the catalytic process .

Rheology Modifiers

This compound is also utilized as a rheology modifier in various formulations, including drilling fluids and personal care products. Its ability to alter the viscosity and flow properties of these formulations makes it valuable in optimizing their performance. For example, in drilling fluids, it helps in maintaining the stability and efficiency of the drilling process.

Polymers | Free Full-Text | A Novel Cationic Polymer Surfactant for Regulation of the Rheological and Biocidal Properties of the Water-Based Drilling Muds Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template Copolymerization of amine-containing monomers and dodecyl … - Springer Polymers | Free Full-Text | A Novel Cationic Polymer Surfactant for Regulation of the Rheological and Biocidal Properties of the Water-Based Drilling Muds : Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template : Copolymerization of amine-containing monomers and dodecyl … - Springer

properties

IUPAC Name

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-14(2)9-3-6-13-11(15)10-4-7-12-8-5-10/h10,12H,3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOJOIMVFKLABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide

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